molecular formula C₁₉H₂₂ClN₅O B1145353 Isotrazodone CAS No. 157072-18-9

Isotrazodone

カタログ番号 B1145353
CAS番号: 157072-18-9
分子量: 371.86
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trazodone is an antidepressant medication used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class .


Synthesis Analysis

New pharmaceutically acceptable salts of trazodone for the treatment of central nervous system disorders have been synthesized . Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes .


Molecular Structure Analysis

Trazodone crystallizes in two new polymorphs or dihydrates when anhydrous trazodone powder is treated with ammonium carbamate in warm water . Each dihydrate contains infinite zigzag hydrogen-bonded chains of water molecules, which are stabilized by the N4 acceptor atom of the piperazine ring and the pendant carbonyl O1 atom of the triazole ring .


Chemical Reactions Analysis

Trazodone has a variety of effects on several monoaminergic mechanisms: a potent serotonin 5-HT2A and α1-adrenergic receptor antagonist, a weak serotonin reuptake inhibitor, and a weak antihistamine or histamine H1 receptor inverse agonist .


Physical And Chemical Properties Analysis

Trazodone has a molar mass of 371.87 g·mol−1 and a melting point of 87 °C . It has a strong dipole moment, making it a good hydrogen bond acceptor for stabilizing the chains of water molecules .

科学的研究の応用

Trazodone in Alzheimer’s Disease

Specific Scientific Field

Neurology and Psychiatry

Application Summary

Trazodone is used in the control of agitation and insomnia in Alzheimer’s disease . It is recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice .

Methods of Application

The drug is administered orally, with a minimum dose of 25 mg daily for at least one week .

Results or Outcomes

Seven studies showed no effect of trazodone on cognition, five showed a beneficial effect by improving or reducing cognitive decline, and four evidenced impaired cognitive function . There was no clinical evidence that trazodone could be used as a specific treatment of neurodegenerative diseases .

Trazodone in Depression

Specific Scientific Field

Psychiatry

Application Summary

Trazodone is used in the treatment of major depressive disorder (MDD) . It is compared with SSRIs in a naturalistic study .

Methods of Application

The drug is administered in an extended-release formulation . The choice of drug was based on clinical presentation and relied upon the attending physician .

Results or Outcomes

After 12 weeks, trazodone XR was more effective than SSRIs in reducing the severity of insomnia and depression . There were no differences between the groups in the frequencies of therapeutic response and remission, which indicated the non-inferiority of the trazodone XR treatment .

Trazodone in Major Depressive Disorder (MDD)

Application Summary

Trazodone is a triazolopyridine serotonin receptor antagonist and reuptake inhibitor (SARI) antidepressant approved for major depressive disorder (MDD) in adults . It has established efficacy that is comparable to other available antidepressants, and is effective for a range of depression symptoms, including insomnia .

Methods of Application

Trazodone is administered orally, both in monotherapy at nominal dosages of 150–300 mg/day, and in combination with other antidepressants at lower dosages .

Results or Outcomes

More recent data showed that trazodone was as effective as SSRIs in MDD treatment, and more beneficial in patients with marked insomnia and was quicker to improve sleep quality . Trazodone was also less likely to induce sexual dysfunction than SSRIs .

Trazodone in Neurodegenerative Diseases

Specific Scientific Field

Neurology

Application Summary

Trazodone is recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice . This mechanism may have a role in dementia-modifying treatment .

Results or Outcomes

Our analysis highlights the possibility of a dose-independent dual effect of trazodone on human cognition, with acute utilization associated with impaired cognitive function and long-term use with preventing cognitive deterioration . There was no clinical evidence that trazodone could be used as a specific treatment of neurodegenerative diseases .

Safety And Hazards

Trazodone may cause a serious condition called serotonin syndrome if taken together with some medicines . Common side effects include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections .

特性

CAS番号

157072-18-9

製品名

Isotrazodone

分子式

C₁₉H₂₂ClN₅O

分子量

371.86

同義語

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。